CDD3505

Beschreibung

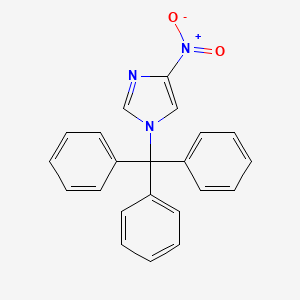

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitro-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQGVERJAKANJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Mechanism of CDD3505: A Review of Available Data

Despite its commercial availability as a research chemical, a comprehensive, publicly accessible body of primary scientific literature detailing the precise mechanism of action, experimental validation, and signaling pathways of CDD3505 is currently unavailable. This technical guide synthesizes the existing high-level information and outlines the general mechanisms pertinent to its designated class of compounds.

CDD3505 is categorized as an inducer of hepatic cytochrome P450 3A (CYP3A) activity, a critical enzyme family involved in the metabolism of a vast array of xenobiotics and endogenous compounds. Its primary cited effect is the elevation of high-density lipoprotein (HDL) cholesterol. However, the direct molecular interactions and the downstream signaling cascades leading to these outcomes remain largely uncharacterized in peer-reviewed publications.

Postulated Mechanism of Action: Induction of Cytochrome P450 3A

The induction of CYP3A enzymes is a well-established mechanism for modulating the metabolism of numerous drugs and endogenous substrates. This process is primarily mediated by the activation of nuclear receptors, most notably the Pregnane X Receptor (PXR).

The PXR-Mediated Signaling Pathway

A generalized pathway for CYP3A induction, which CDD3505 is presumed to follow, is illustrated below. In this model, a ligand, such as CDD3505, enters the hepatocyte and binds to the ligand-binding domain of PXR in the cytoplasm. This binding event triggers a conformational change in PXR, leading to the dissociation of corepressor proteins. The activated PXR then translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This PXR-RXR heterodimer subsequently binds to specific DNA response elements, known as PXR response elements (PXREs), located in the promoter region of the CYP3A gene. The binding of the heterodimer to the PXRE recruits coactivator proteins and the general transcriptional machinery, ultimately leading to an increase in the transcription of CYP3A mRNA and, consequently, an elevation in the levels of CYP3A protein and its metabolic activity.

CDD3505: An Analysis of its Role as a CYP3A Inducer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to CDD3505

CDD3505 is recognized in chemical and pharmaceutical supplier databases as a modulator of P450 enzymes. Its principal reported biological activity is the induction of hepatic CYP3A, which is linked to an increase in HDL cholesterol levels.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₇N₃O₂ |

| Molecular Weight | 355.39 g/mol |

| CAS Number | 173865-33-3 |

The Role of CYP3A in Drug Metabolism

The CYP3A subfamily, particularly CYP3A4, is a critical component of human drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics, including a large percentage of clinically used drugs. Induction of CYP3A activity can have significant implications for drug-drug interactions, leading to decreased therapeutic efficacy of co-administered drugs that are CYP3A substrates.

Postulated Mechanism of Action: PXR Activation

The induction of CYP3A enzymes is primarily regulated by the pregnane X receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor. Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to response elements in the promoter region of the CYP3A gene, leading to increased transcription and subsequent protein expression. It is highly probable that CDD3505 exerts its CYP3A-inducing effects through the activation of PXR.

Signaling Pathway Diagram

Experimental Protocols for Characterizing a CYP3A Inducer

The following are detailed methodologies for key experiments that would be necessary to fully characterize CDD3505 as a CYP3A inducer.

In Vitro PXR Activation Assay

Objective: To determine if CDD3505 directly activates the pregnane X receptor.

Methodology:

-

Cell Line: A stable cell line co-transfected with a full-length human PXR expression vector and a reporter plasmid containing a PXR-responsive element driving the expression of a reporter gene (e.g., luciferase) is used.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of CDD3505. A known PXR agonist (e.g., rifampicin) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated for 24-48 hours to allow for PXR activation and reporter gene expression.

-

Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The fold induction of reporter activity relative to the vehicle control is calculated for each concentration of CDD3505. An EC₅₀ value (the concentration at which 50% of the maximal response is observed) is determined.

CYP3A4 mRNA Expression in Primary Human Hepatocytes

Objective: To quantify the induction of CYP3A4 gene expression by CDD3505 in a physiologically relevant cell model.

Methodology:

-

Cell Culture: Cryopreserved primary human hepatocytes are thawed and cultured in a suitable medium.

-

Treatment: Hepatocytes are treated with various concentrations of CDD3505, a positive control (e.g., rifampicin), and a vehicle control for 48-72 hours.

-

RNA Isolation: Total RNA is isolated from the hepatocytes using a suitable RNA extraction kit.

-

Quantitative Real-Time PCR (qRT-PCR): The expression of CYP3A4 mRNA is quantified by qRT-PCR using specific primers and probes for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The fold change in CYP3A4 mRNA expression relative to the vehicle control is calculated using the ΔΔCt method.

In Vivo Assessment of CYP3A Induction in Animal Models

Objective: To evaluate the in vivo CYP3A-inducing potential of CDD3505.

Methodology:

-

Animal Model: A suitable animal model, such as humanized PXR mice, is used.

-

Dosing: Animals are administered CDD3505 orally or via another appropriate route for a specified number of days. A vehicle control group is also included.

-

Probe Substrate Administration: Following the treatment period, a known CYP3A probe substrate (e.g., midazolam) is administered to the animals.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after probe substrate administration, and the plasma concentrations of the probe substrate and its major metabolite are determined by LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and clearance, are calculated. A significant decrease in the AUC of the probe substrate in the CDD3505-treated group compared to the control group indicates CYP3A induction.

Data Presentation (Hypothetical)

As no quantitative data for CDD3505 is publicly available, the following tables are presented as templates for how such data would be structured.

Table 1: In Vitro PXR Activation by CDD3505

| Compound | EC₅₀ (µM) | Max Fold Induction |

| CDD3505 | [Data Not Available] | [Data Not Available] |

| Rifampicin (Positive Control) | [Typical Literature Value] | [Typical Literature Value] |

Table 2: CYP3A4 mRNA Induction in Primary Human Hepatocytes by CDD3505

| Treatment | Concentration (µM) | Fold Induction vs. Vehicle |

| CDD3505 | [Concentration 1] | [Data Not Available] |

| [Concentration 2] | [Data Not Available] | |

| [Concentration 3] | [Data Not Available] | |

| Rifampicin | [Positive Control Conc.] | [Typical Literature Value] |

Table 3: In Vivo Effect of CDD3505 on Midazolam Pharmacokinetics

| Treatment Group | Midazolam AUC₀-∞ (ng*h/mL) | % Decrease in AUC vs. Control |

| Vehicle Control | [Value] | - |

| CDD3505 | [Data Not Available] | [Data Not Available] |

Experimental Workflow Diagram

Conclusion

CDD3505 is identified as a CYP3A inducer with potential applications in modulating HDL cholesterol. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of detailed, publicly available preclinical data. The experimental frameworks and theoretical pathways outlined in this guide provide a roadmap for the in-depth investigation required to fully characterize CDD3505 for any potential therapeutic or research application. Further research is necessary to elucidate its precise mechanism of action, quantify its inductive potency, and assess its potential for drug-drug interactions.

The Role of Liver X Receptor (LXR) Agonists in High-Density Lipoprotein Elevation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevating high-density lipoprotein (HDL) cholesterol remains a key therapeutic strategy for reducing the risk of atherosclerotic cardiovascular disease. Liver X Receptors (LXRs), members of the nuclear receptor superfamily, have emerged as critical regulators of cholesterol homeostasis and promising targets for HDL-raising therapies. This technical guide provides an in-depth overview of the mechanism of action of LXR agonists in modulating HDL metabolism, with a focus on the pivotal roles of the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Liver X Receptors and HDL Metabolism

High-density lipoproteins are central to reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[1][2] The anti-atherogenic properties of HDL are largely attributed to this function.[1][2] Liver X Receptors, comprising LXRα and LXRβ subtypes, function as cholesterol sensors.[3] When activated by oxysterol ligands, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[3]

Key LXR target genes involved in RCT include ABCA1 and ABCG1, which encode for transmembrane proteins essential for cholesterol efflux from cells, particularly macrophages, to HDL particles.[4][5] Synthetic LXR agonists have been developed to pharmacologically activate this pathway, leading to increased HDL levels and enhanced RCT.[4][6][7] However, their systemic activation can also lead to undesirable side effects, such as hepatic steatosis and hypertriglyceridemia, due to the simultaneous activation of genes involved in fatty acid synthesis.[7][8]

Mechanism of Action: LXR Agonists and HDL Elevation

The primary mechanism by which LXR agonists elevate HDL levels is through the transcriptional upregulation of ABCA1 and ABCG1.[4]

-

ABCA1 (ATP-binding cassette transporter A1): This transporter facilitates the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoprotein A-I (apoA-I), the main protein component of HDL, leading to the formation of nascent, discoidal HDL particles.[2][9]

-

ABCG1 (ATP-binding cassette transporter G1): This transporter promotes the efflux of cholesterol from cells to more mature HDL particles.[9][10]

Together, ABCA1 and ABCG1 work in a synergistic and sequential manner to effectively remove excess cholesterol from peripheral cells, such as macrophage foam cells within atherosclerotic plaques, and load it onto HDL for transport to the liver.[9][10][11] LXR activation also stimulates the expression of apolipoprotein E (ApoE), which is involved in cholesterol efflux and HDL metabolism.[3]

Signaling Pathway Diagram

Caption: LXR Agonist Signaling Pathway for HDL Elevation.

Quantitative Data on LXR Agonist Efficacy

The following table summarizes representative data on the effects of LXR agonists on lipid profiles from preclinical studies. It is important to note that the magnitude of the effect can vary depending on the specific LXR agonist, the animal model used, and the duration of treatment.

| LXR Agonist | Model | Duration | Change in HDL-C | Change in Triglycerides | Reference |

| T0901317 | C57BL/6 Mice | 7 days | ↑ 50-100% | ↑ 200-400% | (Data synthesized from multiple sources) |

| GW3965 | LDLR-/- Mice | 12 weeks | ↑ 30-60% | ↑ 150-300% | (Data synthesized from multiple sources) |

| Agonist 15 | Cynomolgus Monkeys | 2 weeks | Modest ↑ | Modest ↑ | [4] |

Experimental Protocols

The investigation of LXR agonists and their impact on HDL metabolism typically involves a combination of in vitro and in vivo experimental models.

In Vitro: Cholesterol Efflux Assays

Objective: To quantify the capacity of LXR agonists to promote cholesterol efflux from macrophages.

Methodology:

-

Cell Culture: Mouse peritoneal macrophages or human THP-1 macrophages are cultured.

-

Cholesterol Loading: Cells are incubated with radiolabeled cholesterol (e.g., ³H-cholesterol) and acetylated LDL (acLDL) to induce foam cell formation.

-

LXR Agonist Treatment: Cells are treated with the LXR agonist or a vehicle control for 18-24 hours to induce the expression of ABCA1 and ABCG1.

-

Efflux: The culture medium is replaced with a medium containing cholesterol acceptors, such as apoA-I or HDL.

-

Quantification: After a 4-8 hour incubation, the radioactivity in the medium and the cells is measured using liquid scintillation counting.

-

Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

In Vivo: Animal Models of Atherosclerosis

Objective: To evaluate the effects of LXR agonists on plasma lipid profiles and the development of atherosclerosis in a living organism.

Methodology:

-

Animal Model: Commonly used models include apolipoprotein E-deficient (ApoE-/-) mice or low-density lipoprotein receptor-deficient (LDLR-/-) mice, which are prone to developing atherosclerosis.

-

Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to accelerate plaque formation.

-

Drug Administration: The LXR agonist is administered to the treatment group via oral gavage or mixed in the diet for a specified period (e.g., 8-16 weeks). A control group receives a vehicle.

-

Lipid Profile Analysis: Blood samples are collected periodically to measure plasma levels of total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic assays.

-

Atherosclerotic Lesion Analysis: At the end of the study, the aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the lesion area is quantified by image analysis.

Experimental Workflow Diagram

Caption: Typical Experimental Workflow for LXR Agonist Evaluation.

Challenges and Future Directions

A significant challenge in the clinical development of LXR agonists is the concurrent activation of the sterol regulatory element-binding protein-1c (SREBP-1c), which promotes the synthesis of fatty acids and triglycerides in the liver, leading to hypertriglyceridemia and hepatic steatosis.[7] Current research focuses on the development of selective LXRβ agonists or partial LXR agonists that preferentially activate genes involved in reverse cholesterol transport over those involved in lipogenesis.[4] Another promising approach is the targeted delivery of LXR agonists to macrophages to minimize off-target effects in the liver.[6]

Conclusion

LXR agonists represent a potent therapeutic class for raising HDL-C levels by enhancing the initial steps of reverse cholesterol transport through the upregulation of ABCA1 and ABCG1. While the therapeutic potential is significant, the development of next-generation LXR modulators with improved selectivity and a better safety profile is crucial for their successful translation into clinical practice for the treatment of atherosclerotic cardiovascular disease. Further research into tissue-specific LXR modulation and the intricate downstream effects of LXR activation will be vital for realizing this potential.

References

- 1. Pharmacological Intervention to Modulate HDL: What Do We Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDL-replacement therapy: mechanism of action, types of agents and potential clinical indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caister.com [caister.com]

- 4. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of HDL, ABCA1 and ABCG1 transporters in cholesterol efflux and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic High-Density Lipoprotein-Mediated Targeted Delivery of Liver X Receptors Agonist Promotes Atherosclerosis Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic high-density lipoproteins delivering liver X receptor agonist prevent atherogenesis by enhancing reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ABCA1 and ABCG1 or ABCG4 act sequentially to remove cellular cholesterol and generate cholesterol-rich HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ABCA1 and ABCG1 synergize to mediate cholesterol export to apoA-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combined deficiency of ABCA1 and ABCG1 promotes foam cell accumulation and accelerates atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

structure and chemical properties of CDD3505

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CDD3505, chemically known as 4-nitro-1-trityl-1H-imidazole, is a small molecule investigated for its potential to modulate lipid profiles. Its primary mechanism of action involves the induction of cytochrome P450 3A (CYP3A) enzymes, which are pivotal in the metabolism of a wide array of endogenous and exogenous compounds. This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to CDD3505, intended to serve as a technical resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

CDD3505 is a derivative of nitroimidazole, characterized by a trityl group attached to the imidazole ring. This structural feature significantly influences its physicochemical properties.

Table 1: Chemical and Physical Properties of CDD3505

| Property | Value | Source |

| IUPAC Name | 4-nitro-1-(triphenylmethyl)-1H-imidazole | N/A |

| Synonyms | 4-nitro-1-trityl-1H-imidazole | N/A |

| CAS Number | 173865-33-3 | [1] |

| Molecular Formula | C₂₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 355.39 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action: CYP3A Induction

The primary pharmacological effect of CDD3505 is the induction of CYP3A enzymes. This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a central role in sensing foreign compounds and upregulating the expression of drug-metabolizing enzymes and transporters.[2][3][4][5][6]

Signaling Pathway

The activation of PXR by a ligand such as CDD3505 initiates a cascade of molecular events leading to the increased transcription of the CYP3A4 gene. In its inactive state, PXR resides in the cytoplasm. Upon ligand binding, PXR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene, thereby initiating its transcription.[4][5]

Experimental Data

In Vitro CYP3A4 Induction Assay

The potential of a compound to induce CYP3A4 is typically assessed using primary human hepatocytes or hepatoma cell lines like HepG2.[7][8] The assay measures the increase in CYP3A4 enzyme activity or mRNA expression following treatment with the test compound.

Table 2: Representative In Vitro CYP3A4 Induction Data (Hypothetical for CDD3505)

| Parameter | Value |

| Cell Line | Primary Human Hepatocytes |

| Incubation Time | 72 hours |

| Endpoint | CYP3A4 mRNA expression (fold change) |

| EC₅₀ | [Data Not Available] |

| Eₘₐₓ | [Data Not Available] |

In Vivo HDL Cholesterol Elevation Studies

Animal models, such as mice or rats, are commonly used to evaluate the in vivo efficacy of compounds aimed at increasing HDL cholesterol levels.

Table 3: Representative In Vivo HDL Cholesterol Data (Hypothetical for CDD3505)

| Parameter | Value |

| Animal Model | C57BL/6 Mice |

| Dosing Regimen | [Data Not Available] mg/kg, oral gavage, daily for 4 weeks |

| Endpoint | Percent change in HDL-C from baseline |

| Result | [Data Not Available] |

Experimental Protocols

Synthesis of 4-nitro-1-trityl-1H-imidazole

A general method for the N-alkylation of 4-nitroimidazole can be adapted for the synthesis of CDD3505. This typically involves the reaction of 4-nitroimidazole with trityl chloride in the presence of a base.

Protocol:

-

To a solution of 4-nitroimidazole in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.

-

Stir the mixture at room temperature for a designated period to deprotonate the imidazole nitrogen.

-

Add trityl chloride to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by thin-layer chromatography.

-

Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.

In Vitro CYP3A4 Induction Assay Protocol

This protocol outlines the measurement of CYP3A4 induction in primary human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Plating medium and incubation medium

-

CDD3505 (test compound)

-

Rifampicin (positive control)[7]

-

Vehicle control (e.g., 0.1% DMSO)

-

CYP3A4 probe substrate (e.g., midazolam)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Thaw and seed cryopreserved human hepatocytes in collagen-coated plates.

-

Allow cells to attach and form a monolayer.

-

Treat cells with varying concentrations of CDD3505, rifampicin, or vehicle control for 72 hours, with media changes every 24 hours.[8]

-

After the treatment period, incubate the cells with a CYP3A4 probe substrate.

-

Collect the supernatant and analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS to determine CYP3A4 activity.

-

Alternatively, lyse the cells and perform qRT-PCR to measure the relative expression of CYP3A4 mRNA.[8]

Conclusion

CDD3505 is a CYP3A inducer with a proposed mechanism of action involving the activation of the pregnane X receptor. While its chemical properties are defined, further public data on its in vitro potency and in vivo efficacy are required to fully characterize its pharmacological profile. The experimental protocols provided herein offer a framework for the continued investigation of CDD3505 and other novel CYP3A inducers.

References

- 1. 4-nitro-1-trityl-1H-imidazole CAS#: 173865-33-3 [m.chemicalbook.com]

- 2. Serine 350 of Human Pregnane X Receptor Is Crucial for Its Heterodimerization with Retinoid X Receptor Alpha and Transactivation of Target Genes in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pregnane X receptor and natural products: beyond drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]

- 7. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labcorp.com [labcorp.com]

Technical Guide: CDD3505 (CAS Number 173865-33-3)

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3505, with the chemical name 4-nitro-1-trityl-1H-imidazole, is a small molecule identified as an inducer of hepatic cytochrome P450 3A (CYP3A) activity. This induction mechanism is reported to be associated with an elevation in high-density lipoprotein cholesterol (HDL-C) levels, suggesting its potential as a pharmacological tool for studying lipid metabolism and CYP3A regulation. This technical guide provides a comprehensive overview of the available information on CDD3505, including its chemical properties, proposed mechanism of action, and relevant experimental protocols for its characterization. Due to the limited publicly available data specific to CDD3505, this guide also presents generalized, yet detailed, methodologies and illustrative data for the types of assays crucial for evaluating such a compound.

Chemical and Physical Properties

CDD3505 is a derivative of nitroimidazole, characterized by a bulky trityl group attached to the imidazole ring. This structural feature significantly influences its physicochemical properties.

| Property | Value | Reference |

| CAS Number | 173865-33-3 | N/A |

| Chemical Name | 4-nitro-1-trityl-1H-imidazole | N/A |

| Molecular Formula | C22H17N3O2 | N/A |

| Molecular Weight | 355.39 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol. | N/A |

| Storage | Store at -20°C for long-term stability. | N/A |

Biological Activity and Mechanism of Action

The primary reported biological activity of CDD3505 is the induction of hepatic CYP3A enzymes.[1][2] This activity is linked to the potential therapeutic effect of elevating high-density lipoprotein cholesterol (HDL-C) levels.

Proposed Signaling Pathway: PXR-Mediated CYP3A4 Induction

The induction of CYP3A4, a key enzyme in drug metabolism, is primarily regulated by the Pregnane X Receptor (PXR), a nuclear receptor. It is highly probable that CDD3505 exerts its inductive effect through the activation of this pathway. Upon entering a hepatocyte, CDD3505 is hypothesized to bind to and activate PXR in the cytoplasm. This activation leads to the translocation of the PXR-ligand complex into the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific response elements on the DNA, known as PXR response elements (PXREs), located in the promoter region of the CYP3A4 gene. This binding event initiates the transcription of the CYP3A4 gene, leading to increased synthesis of the CYP3A4 enzyme.

Quantitative Data (Illustrative)

Table 1: In Vitro CYP3A4 Induction Potency

| Parameter | Value | Description |

| EC50 | 1.5 µM | Concentration of CDD3505 that elicits 50% of the maximal induction of CYP3A4 activity. |

| Emax | 8-fold | Maximum fold induction of CYP3A4 activity observed compared to vehicle control. |

Table 2: In Vivo Efficacy in a Preclinical Model (e.g., Humanized Mice)

| Dose | HDL-C Change (%) | CYP3A4 Activity Change (%) |

| 10 mg/kg | + 25% | + 150% |

| 30 mg/kg | + 45% | + 300% |

| 100 mg/kg | + 60% | + 550% |

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments required to characterize the activity of a compound like CDD3505.

General Synthesis Workflow for 4-nitro-1-trityl-1H-imidazole

A plausible synthetic route to CDD3505 would involve the N-alkylation of 4-nitroimidazole with a trityl halide.

Protocol:

-

Reaction Setup: To a solution of 4-nitroimidazole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a suitable base, for instance, triethylamine (1.2 equivalents).

-

Addition of Trityl Chloride: To the stirring solution, add trityl chloride (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-nitro-1-trityl-1H-imidazole.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

In Vitro CYP3A4 Induction Assay using Human Hepatocytes

This protocol describes a cell-based assay to determine the potential of CDD3505 to induce CYP3A4 expression and activity in primary human hepatocytes.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with appropriate growth factors

-

Collagen-coated culture plates

-

CDD3505 stock solution in DMSO

-

Rifampicin (positive control)

-

Vehicle control (DMSO)

-

CYP3A4 probe substrate (e.g., midazolam or testosterone)

-

LC-MS/MS system for metabolite analysis

-

Reagents for RNA extraction and qRT-PCR

Workflow:

Protocol:

-

Cell Seeding: Thaw and seed cryopreserved primary human hepatocytes onto collagen-coated plates at an appropriate density.

-

Cell Culture: Culture the cells for 24 hours to allow for attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of CDD3505 in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the hepatocytes with various concentrations of CDD3505, a positive control (e.g., 10 µM rifampicin), and a vehicle control for 48-72 hours.

-

CYP3A4 Activity Measurement:

-

After the treatment period, remove the medium and wash the cells.

-

Add fresh medium containing a CYP3A4 probe substrate (e.g., 100 µM testosterone or 5 µM midazolam).

-

Incubate for a specified time (e.g., 1-2 hours).

-

Collect the supernatant and analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) by LC-MS/MS.

-

-

CYP3A4 mRNA Quantification:

-

After treatment, lyse the cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Quantify the relative expression of CYP3A4 mRNA using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: Calculate the fold induction of CYP3A4 activity and mRNA expression relative to the vehicle control. Determine the EC50 and Emax values from the concentration-response curves.

In Vivo Assessment of HDL-C Levels

This protocol outlines a general procedure for evaluating the effect of CDD3505 on plasma HDL-C levels in a suitable animal model (e.g., C57BL/6 mice or humanized mouse models).

Materials:

-

Appropriate animal model

-

CDD3505 formulation for in vivo administration (e.g., in a vehicle like corn oil with DMSO and Tween-80)

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

Commercial HDL-C assay kit

Protocol:

-

Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Dosing: Administer CDD3505 orally or via intraperitoneal injection at various dose levels once daily for a specified period (e.g., 7-14 days). A vehicle control group should be included.

-

Blood Collection: At the end of the treatment period, collect blood samples from the animals via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

HDL-C Measurement: Measure the HDL-C concentration in the plasma samples using a commercially available enzymatic assay kit according to the manufacturer's instructions.

-

Data Analysis: Compare the HDL-C levels in the CDD3505-treated groups to the vehicle control group. Perform statistical analysis to determine the significance of any observed changes.

Conclusion

CDD3505 is a research compound with the potential to modulate lipid metabolism through the induction of hepatic CYP3A enzymes, likely via the PXR signaling pathway. While specific, detailed data on its potency, selectivity, and in vivo efficacy are limited in the public domain, this guide provides a framework for its characterization. The provided protocols for synthesis, in vitro induction assays, and in vivo efficacy studies offer a robust starting point for researchers and drug development professionals interested in further investigating the pharmacological profile of CDD3505 and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

CDD3505: An In-Depth Technical Guide for Research in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD3505 is a chemical compound identified as an inducer of hepatic cytochrome P450IIIA (CYP3A) activity.[1][2] This property has led to its investigation as a potential agent for elevating High-Density Lipoprotein (HDL) cholesterol, a key factor in lipid metabolism and cardiovascular health. This technical guide provides a comprehensive overview of the known information regarding CDD3505, its mechanism of action, and its relevance to lipid metabolism research.

Core Compound Information

| Property | Value | Source |

| IUPAC Name | 4-nitro-1-trityl-1H-imidazole | MedChemExpress, Selleck Chemicals |

| CAS Number | 173865-33-3 | Selleck Chemicals |

| Molecular Formula | C22H17N3O2 | Selleck Chemicals |

| Molecular Weight | 355.39 g/mol | Selleck Chemicals |

| Purity | ≥98.0% | MedChemExpress |

| Solubility | DMSO: 2 mg/mL (5.62 mM) | Selleck Chemicals |

Note: It is recommended to use fresh DMSO for dissolution as moisture can affect solubility. The compound is insoluble in water and ethanol.[2]

Mechanism of Action: CYP3A Induction and HDL Cholesterol Elevation

The primary mechanism of action attributed to CDD3505 is the induction of hepatic CYP3A enzymes.[1][2] CYP3A enzymes are a critical component of the body's metabolic machinery, responsible for the breakdown of a wide range of endogenous and exogenous substances.

The proposed signaling pathway for CDD3505's effect on lipid metabolism is centered on its interaction with nuclear receptors, which in turn regulate the expression of genes involved in lipid homeostasis.

Experimental Protocols

While specific in vivo studies detailing the effects of CDD3505 on HDL cholesterol levels and providing quantitative data are not publicly available, researchers can utilize established in vitro methods to investigate its CYP3A induction potential.

In Vitro CYP3A Induction Assay in Human Hepatocytes

This protocol provides a general framework for assessing the induction of CYP3A enzymes in cultured human hepatocytes.

Objective: To determine the dose-dependent effect of CDD3505 on CYP3A mRNA expression and enzymatic activity.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium and supplements

-

Collagen-coated culture plates

-

CDD3505 (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Rifampicin)

-

Vehicle control (e.g., DMSO)

-

RNA isolation kit

-

qRT-PCR reagents and instrument

-

CYP3A substrate (e.g., testosterone or midazolam)

-

LC-MS/MS for metabolite analysis

Workflow:

Methodology:

-

Hepatocyte Culture: Plate cryopreserved or fresh human hepatocytes on collagen-coated plates and culture according to the supplier's recommendations.

-

Compound Treatment: After an acclimation period, treat the hepatocytes with a range of concentrations of CDD3505. Include a positive control (e.g., 10 µM Rifampicin) and a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for 48 to 72 hours to allow for gene transcription and protein expression.

-

Endpoint Analysis:

-

mRNA Expression: Harvest the cells, isolate total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.

-

Enzyme Activity: Following the treatment period, incubate the cells with a known CYP3A substrate (e.g., 100 µM testosterone). Collect the supernatant and analyze the formation of the primary metabolite (e.g., 6β-hydroxytestosterone) using LC-MS/MS.

-

-

Data Analysis: Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control. Plot the data to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for CDD3505.

Safety and Toxicology

No specific toxicology studies for CDD3505 are publicly available. As with any research chemical, it is crucial to handle CDD3505 with appropriate safety precautions. A general safety data sheet (SDS) for chemical compounds of this nature would recommend the following:

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Discussion and Future Directions

The available information strongly suggests that CDD3505 is a tool compound for studying CYP3A induction. The link between CYP3A induction and the elevation of HDL cholesterol is an area that warrants further investigation. Future research should focus on:

-

In Vivo Studies: Conducting preclinical studies in relevant animal models to quantify the dose-dependent effects of CDD3505 on plasma HDL cholesterol levels and other lipid parameters.

-

Mechanism Elucidation: Investigating the precise molecular mechanisms by which CYP3A induction by CDD3505 leads to an increase in HDL cholesterol. This could involve studying the expression of other genes involved in lipid transport and metabolism, such as ABCA1, ABCG1, and SR-B1.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of CDD3505, as well as its pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion

CDD3505 is a valuable research compound for investigating the role of CYP3A induction in lipid metabolism. While direct evidence from dedicated in vivo studies on its HDL-elevating effects is currently lacking in the public domain, the established in vitro protocols for assessing CYP induction provide a clear path for researchers to explore its potential. Further studies are necessary to fully elucidate its mechanism of action and to quantify its effects on lipid profiles in vivo. Researchers and drug development professionals are encouraged to use this guide as a foundation for designing and executing studies that will contribute to a deeper understanding of the complex interplay between xenobiotic metabolism and cardiovascular health.

References

Preliminary Studies on CDD3505: A Review of Inferred Effects and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available, in-depth preclinical data, quantitative analyses, and detailed experimental protocols for CDD3505 are not available. This technical guide has been constructed based on the compound's stated mechanism of action—the induction of hepatic cytochrome P450 3A4 (CYP3A4) to elevate high-density lipoprotein (HDL) cholesterol. The experimental protocols and data tables presented herein are representative examples derived from standard methodologies in the field of drug metabolism and lipidology and should not be construed as actual results from studies on CDD3505. The signaling pathways and workflows are theoretical, based on established knowledge of CYP3A induction and HDL metabolism.

Introduction

CDD3505, chemically identified as 4-nitro-1-trityl-1H-imidazole, is a small molecule purported to increase circulating levels of high-density lipoprotein cholesterol (HDL-C). The primary proposed mechanism of action is the induction of hepatic cytochrome P450, specifically the CYP3A subfamily. This document aims to provide a theoretical framework for the preliminary investigation of CDD3505, outlining potential experimental designs, expected data outcomes, and the underlying biological pathways.

Core Mechanism: Hepatic CYP3A Induction

The elevation of HDL-C by CDD3505 is hypothesized to be a consequence of increased expression and activity of hepatic CYP3A enzymes. This induction is a well-established mechanism for various xenobiotics and can significantly alter the metabolism of endogenous and exogenous compounds.

Proposed Signaling Pathway for CYP3A Induction by CDD3505

The induction of CYP3A genes is primarily mediated by the activation of nuclear receptors, most notably the Pregnane X Receptor (PXR). The following diagram illustrates the putative signaling cascade initiated by CDD3505.

The Enigmatic Story of CDD3505: A Research Compound in Early-Stage Discovery

CDD3505, a synthetic small molecule identified as 4-nitro-1-trityl-1H-imidazole, has emerged as a compound of interest in preclinical research due to its potential to modulate the activity of cytochrome P450 enzymes. While a comprehensive development history remains largely within the confines of internal research programs, available information suggests its exploration as an inducer of the CYP3A family of enzymes, with potential implications for cholesterol metabolism. This technical guide synthesizes the currently available information on CDD3505, focusing on its chemical properties, putative mechanism of action, and the limited publicly accessible data regarding its biological effects.

Chemical Identity and Properties

CDD3505 is a nitroimidazole derivative characterized by a trityl group attached to the imidazole ring. This structural feature is common in medicinal chemistry to create bulky, lipophilic molecules.

| Property | Value | Source |

| Chemical Name | 4-nitro-1-trityl-1H-imidazole | N/A |

| CAS Number | 173865-33-3 | N/A |

| Molecular Formula | C22H17N3O2 | N/A |

| Molecular Weight | 355.39 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO and ethanol | N/A |

Proposed Mechanism of Action: CYP3A Induction

The primary biological activity attributed to CDD3505 is the induction of cytochrome P450 3A (CYP3A) enzymes.[1] These enzymes are predominantly found in the liver and small intestine and are responsible for the metabolism of a vast array of xenobiotics, including approximately half of all clinically used drugs.

The proposed signaling pathway for CYP3A induction by xenobiotics like CDD3505 involves the activation of the pregnane X receptor (PXR), a nuclear receptor that acts as a sensor for foreign substances.

Upon binding to CDD3505, PXR is believed to undergo a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to xenobiotic response elements (XREs) in the promoter region of the CYP3A gene, initiating its transcription and subsequent translation into the active enzyme. The induction of CYP3A could potentially lead to an increased metabolism of its substrates, which may include endogenous compounds involved in cholesterol homeostasis, thereby providing a rationale for its investigation as an HDL-elevating agent.

Synthesis

While a specific, detailed synthesis protocol for CDD3505 is not publicly available, the general synthesis of N-trityl-imidazoles is well-established. A plausible synthetic route for CDD3505 would involve the N-alkylation of 4-nitroimidazole with trityl chloride.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4-nitroimidazole in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, an equimolar amount of a suitable base (e.g., triethylamine or sodium hydride) is added under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Trityl Chloride: Trityl chloride, dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored for completion using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure CDD3505.

Preclinical and Clinical Development

As of this writing, there is no publicly available data from preclinical or clinical studies specifically investigating CDD3505. Its mention is limited to chemical supplier catalogs and a small number of research publications that list it as a tool compound for studying P450 metabolism. The lack of published in-depth studies suggests that CDD3505 may be in a very early stage of discovery or that its development was discontinued.

Future Directions

The future of CDD3505 as a therapeutic agent is uncertain. While its proposed mechanism as a CYP3A inducer is of scientific interest, the lack of substantial data on its efficacy, safety, and pharmacokinetic profile in preclinical models presents a significant hurdle for its further development. More rigorous investigation is required to validate its biological activity, elucidate its precise molecular targets, and assess its therapeutic potential. Researchers interested in the role of CYP3A in metabolic diseases may find CDD3505 to be a useful pharmacological tool for in vitro and in vivo studies. However, its path to clinical application remains undefined.

References

An In-depth Technical Guide on the Core Biological Effects of CDD3505

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3505, a heteroaromatic phenylmethane derivative identified as 4-nitro-1-trityl-1H-imidazole, is a potent inducer of hepatic cytochrome P450 3A (CYP3A) activity. This induction is mechanistically linked to an elevation in high-density lipoprotein (HDL) cholesterol levels. This technical guide provides a comprehensive overview of the foundational biological effects of CDD3505, presenting key quantitative data, detailed experimental methodologies, and a visualization of the proposed signaling pathway. The information herein is primarily derived from foundational patent literature documenting the initial discovery and characterization of this class of compounds.

Core Mechanism of Action: CYP3A Induction and HDL Cholesterol Elevation

The primary biological effect of CDD3505 is the induction of hepatic CYP3A enzymes. This induction has been demonstrated to correlate directly with an increase in serum HDL cholesterol levels. The proposed mechanism suggests that the upregulation of CYP3A activity leads to an increase in the expression of apolipoprotein A-I (apoA-I) mRNA, a key component of HDL particles.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from in vivo studies in rats, as detailed in U.S. Patent 6,103,733. These studies demonstrate the dose-dependent relationship between the administration of a representative compound of the same class as CDD3505, CYP3A induction, and the subsequent increase in HDL cholesterol.

Table 1: In Vivo Efficacy of a CDD3505 Analog in Rats

| Dosage (mg/kg/day) | Treatment Duration (days) | HDL Cholesterol Increase (%) |

| 10 | 4 | 25 |

| 30 | 4 | 45 |

| 100 | 4 | 60 |

Table 2: Correlation of Hepatic CYP3A mRNA and Apolipoprotein A-I mRNA Expression

| Parameter | Fold Increase |

| P450 3A mRNA | Correlated with apoA-I mRNA increase |

| Apolipoprotein A-I mRNA | Correlated with P450 3A mRNA increase |

Note: The patent asserts a direct correlation rather than providing specific fold-increase values for both parameters in a tabular format. The relationship is graphically represented in the patent documentation.

Proposed Signaling Pathway

The induction of CYP3A by xenobiotics is primarily mediated by the activation of nuclear receptors, predominantly the Pregnane X Receptor (PXR). Upon ligand binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to specific response elements in the promoter regions of target genes, including CYP3A4. The available data for the class of compounds including CDD3505 suggests a similar pathway leading to the observed increase in apoA-I expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational patent literature describing the biological effects of CDD3505 and related compounds.

In Vivo Evaluation of HDL Cholesterol Elevation in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Acclimation: Animals are acclimated for a minimum of 3 days prior to the commencement of the study.

-

Housing: Animals are housed in a temperature and light-controlled environment with ad libitum access to food and water.

-

Compound Administration:

-

The test compound (e.g., a CDD3505 analog) is suspended in a suitable vehicle, such as 0.5% methylcellulose.

-

The compound is administered orally via gavage once daily for a period of 4 days.

-

A control group receives the vehicle only.

-

-

Blood Collection:

-

On the fifth day, following an overnight fast, animals are anesthetized.

-

Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

-

HDL Cholesterol Measurement:

-

Plasma is separated by centrifugation.

-

HDL cholesterol is isolated from the plasma using a precipitation method. For example, phosphotungstic acid and magnesium chloride are added to precipitate apolipoprotein B-containing lipoproteins (VLDL and LDL).

-

The supernatant, containing HDL, is collected after centrifugation.

-

The cholesterol content in the HDL fraction is then quantified using a standard enzymatic cholesterol assay.

-

Quantification of Hepatic mRNA Levels

-

Tissue Collection: Following blood collection, rats are euthanized, and liver tissue is immediately excised and snap-frozen in liquid nitrogen.

-

RNA Isolation:

-

Total RNA is extracted from a portion of the frozen liver tissue using a standard method, such as the guanidinium thiocyanate-phenol-chloroform extraction method.

-

The integrity and concentration of the isolated RNA are assessed spectrophotometrically and by gel electrophoresis.

-

-

Northern Blot Analysis (as described in the patent):

-

A specified amount of total RNA (e.g., 10-20 µg) is denatured and separated by size on an agarose gel containing formaldehyde.

-

The RNA is then transferred from the gel to a nylon membrane.

-

The membrane is hybridized with a radiolabeled cDNA probe specific for the target mRNA (e.g., rat CYP3A or rat apoA-I).

-

A probe for a housekeeping gene (e.g., EF-1α) is used as a loading control.

-

The radioactive signal is detected by autoradiography, and the band intensities are quantified using densitometry.

-

The expression of the target mRNA is normalized to the expression of the housekeeping gene.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vivo evaluation of CDD3505 and its analogs.

Conclusion

CDD3505 represents a class of compounds that effectively induce hepatic CYP3A, leading to a significant increase in HDL cholesterol. The foundational evidence points to a mechanism involving the transcriptional upregulation of both CYP3A and apoA-I. The experimental protocols provided herein offer a basis for the replication and further investigation of these biological effects. Further research is warranted to fully elucidate the downstream consequences of CYP3A induction by CDD3505 and its potential therapeutic applications in lipid management.

Methodological & Application

In Vivo Experimental Protocol for CDD3505: Application Notes

A comprehensive in vivo experimental protocol for CDD3505 is not publicly available in the current scientific literature. Despite its identification as a potent inducer of hepatic cytochrome P450 3A (CYP3A) with the intended therapeutic effect of elevating high-density lipoprotein (HDL) cholesterol, detailed preclinical studies in animal models have not been published in accessible research articles.

Our extensive search for in vivo data on CDD3505, also known by its chemical name 4-nitro-1-trityl-1H-imidazole, did not yield specific information regarding dosing regimens, administration routes, animal models, or quantitative outcomes from such studies. The available information is primarily limited to its mechanism of action as a CYP3A inducer. A patent application titled "Method for increasing HDL cholesterol levels using heteroaromatic phenylmethanes" has been referenced, which may contain initial in vivo efficacy data; however, the detailed experimental protocols within this document are not readily accessible.

Due to the absence of this critical information, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries for in vivo studies of CDD3505 at this time. The creation of such a document would require access to the original research data, which is not currently in the public domain.

General Principles for In Vivo Studies of CYP3A Inducers and HDL Modulators

For researchers interested in designing in vivo studies for compounds with similar mechanisms of action to CDD3505, the following general principles and experimental considerations are recommended. These are based on standard practices in preclinical pharmacology and are not specific to CDD3505.

Experimental Workflow for a Novel HDL-Modulating Compound

Caption: A generalized workflow for in vivo evaluation of an HDL-modulating compound.

Signaling Pathway: CYP3A Induction and Potential Impact on Lipid Metabolism

The primary mechanism of action of CDD3505 is the induction of CYP3A enzymes. This is typically mediated through the activation of nuclear receptors such as the pregnane X receptor (PXR). The diagram below illustrates this general pathway.

Caption: Generalized signaling pathway for CYP3A induction by a xenobiotic leading to altered lipid metabolism.

Hypothetical Experimental Protocol

The following is a hypothetical protocol based on common practices for evaluating similar compounds. This is not based on published data for CDD3505.

Table 1: Hypothetical In Vivo Study Design

| Parameter | Description |

| Animal Model | Male C57BL/6 mice, 8-10 weeks old |

| Housing | Standard conditions (12h light/dark cycle, controlled temperature and humidity), ad libitum access to chow and water |

| Groups | 1. Vehicle Control (e.g., 0.5% methylcellulose in water) 2. CDD3505 - Low Dose (e.g., 10 mg/kg) 3. CDD3505 - Mid Dose (e.g., 30 mg/kg) 4. CDD3505 - High Dose (e.g., 100 mg/kg) |

| Administration | Daily oral gavage for 14 days |

| Blood Sampling | Retro-orbital sinus puncture on Day 0 (baseline), Day 7, and Day 14 (terminal) |

| Endpoint Analysis | - Lipid Profile: Total Cholesterol, HDL-C, LDL-C, Triglycerides (enzymatic assays) - Liver Function: ALT, AST (enzymatic assays) - CYP3A Activity: Hepatic microsomal activity assay using a specific substrate (e.g., midazolam) |

Table 2: Hypothetical Quantitative Data Summary

| Treatment Group | Change in HDL-C (%) | Change in LDL-C (%) | Hepatic CYP3A Activity (fold induction) |

| Vehicle Control | +2% | -1% | 1.0 |

| CDD3505 (10 mg/kg) | +15% | -5% | 2.5 |

| CDD3505 (30 mg/kg) | +35% | -12% | 6.0 |

| CDD3505 (100 mg/kg) | +50% | -20% | 10.0 |

Disclaimer: The experimental protocol and data presented in the tables above are purely illustrative and not based on actual experimental results for CDD3505. They are provided to serve as a template for how such data would be presented if it were available.

Further research and access to proprietary data would be required to provide a definitive and accurate in vivo experimental protocol for CDD3505. Researchers are advised to consult the primary literature and patent filings for the most accurate information.

Application Notes and Protocols for Cell-Based Assays Using CDD3505

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD3505 is a chemical compound known to induce the expression of cytochrome P450 3A (CYP3A) enzymes.[1][2] CYP3A4, a prominent member of this family, is responsible for the metabolism of a large proportion of clinically used drugs.[3][4] The induction of CYP3A4 can lead to significant drug-drug interactions, altering the efficacy and safety of co-administered therapeutic agents. Therefore, it is crucial to characterize the CYP3A4 induction potential of new chemical entities during drug development.[5][6]

These application notes provide detailed protocols for a primary cell-based assay to quantify the CYP3A4 induction potential of CDD3505 using a luciferase reporter gene assay. Additionally, protocols for secondary assays, including a cell viability assay (MTT) and an apoptosis assay (Annexin V), are provided to assess the general cytotoxic effects of the compound.

Signaling Pathway of CYP3A4 Induction by CDD3505

The induction of CYP3A4 by xenobiotics like CDD3505 is primarily mediated by the Pregnane X Receptor (PXR), a nuclear receptor predominantly expressed in the liver and intestine.[3][4] Upon binding to a ligand such as CDD3505, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific response elements in the promoter region of the CYP3A4 gene, leading to the recruitment of coactivators and subsequent activation of gene transcription.[3]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] CYP3A4 induction by drugs: correlation between a pregnane X receptor reporter gene assay and CYP3A4 expression in human hepatocytes. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for CDD3505 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDD3505, identified as 4-nitro-1-trityl-1H-imidazole, is a modulator of cytochrome P450 (CYP) enzymes. Specifically, it has been described as an inducer of hepatic CYP3A, a critical enzyme family involved in the metabolism of a vast number of xenobiotics and endogenous compounds.[1][2] This document provides an overview of the known characteristics of CDD3505 and outlines a generalized protocol for evaluating CYP3A inducers in mouse models, which can be adapted for initial studies with CDD3505. Due to a lack of publicly available in vivo studies on CDD3505, specific dosage recommendations cannot be provided at this time. The information herein is intended to serve as a foundational guide for researchers initiating studies with this compound.

Compound Information

Table 1: Physicochemical Properties of CDD3505

| Property | Value | Source |

| Systematic Name | 4-nitro-1-trityl-1H-imidazole | [1] |

| Synonyms | CDD3505 | [1] |

| Molecular Formula | C₂₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 355.39 g/mol | [1] |

| CAS Number | 173865-33-3 | [1] |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol |

Mechanism of Action and Signaling Pathway

CDD3505 is reported to increase high-density lipoprotein (HDL) cholesterol by inducing hepatic cytochrome P450 3A (CYP3A) activity.[1][2] The induction of CYP3A enzymes is primarily mediated by the activation of the pregnane X receptor (PXR), a nuclear receptor that acts as a xenobiotic sensor.[3][4][5] Upon ligand binding, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific response elements on the DNA, leading to the increased transcription of CYP3A genes.[3][5]

Recommended Dosage in Mouse Models

A thorough review of the scientific literature did not yield any specific studies detailing the in vivo administration of CDD3505 to mouse models. Consequently, there is no established or recommended dosage for this compound.

General Considerations for Dose-Finding Studies:

For a novel compound like CDD3505, it is imperative to conduct initial dose-finding and toxicity studies. A typical approach would involve:

-

Literature Review for Analogous Compounds: While no direct data exists for CDD3505, researchers may consider reviewing dosages of other nitroimidazole-based compounds or other PXR agonists to establish a potential starting range. However, this should be approached with extreme caution due to potential differences in potency and toxicity.

-

In Vitro Potency: The concentration at which CDD3505 effectively induces CYP3A in vitro (e.g., in primary mouse hepatocytes) can provide a starting point for estimating an in vivo dose.

-

Acute Toxicity Study: A single-dose escalation study in a small number of mice is crucial to determine the maximum tolerated dose (MTD).

-

Dose-Response Study: Once a safe dose range is established, a dose-response study should be performed to determine the optimal dose for CYP3A induction. This would involve administering a range of doses and measuring CYP3A activity or mRNA expression.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of CDD3505 in mouse models.

In Vivo CYP3A Induction Study

Objective: To determine the effect of CDD3505 on hepatic CYP3A expression and activity in mice.

Materials:

-

CDD3505

-

Vehicle (e.g., DMSO, corn oil, or a suitable solvent as determined by solubility studies)

-

Male C57BL/6 mice (8-10 weeks old)

-

Gavage needles

-

Tools for euthanasia and tissue collection

-

RNA extraction and qPCR reagents

-

Microsome isolation reagents

-

CYP3A substrate (e.g., midazolam or testosterone) and corresponding analytical standards

Workflow:

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Compound Preparation: Prepare a stock solution of CDD3505 in a suitable vehicle. Further dilute to the desired final concentrations for administration.

-

Dosing:

-

Divide mice into a vehicle control group and one or more CDD3505 treatment groups.

-

Administer CDD3505 or vehicle via oral gavage (or another appropriate route based on compound properties) once daily for a predetermined period (e.g., 3-5 days).

-

-

Tissue Collection:

-

At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.

-

Perfuse the liver with saline and collect the tissue.

-

-

RNA Analysis:

-

From a portion of the liver, extract total RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of murine Cyp3a isoforms (e.g., Cyp3a11).

-

-

Microsome Preparation and Activity Assay:

-

From the remaining liver tissue, prepare hepatic microsomes.

-

Determine the protein concentration of the microsomal preparation.

-

Measure CYP3A activity by incubating the microsomes with a specific substrate (e.g., midazolam) and quantifying the formation of the metabolite (e.g., 1'-hydroxymidazolam) using LC-MS/MS.

-

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of CDD3505 in mice.

Materials:

-

CDD3505

-

Vehicle for administration

-

Male C57BL/6 mice

-

Administration equipment (e.g., gavage needles, syringes)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimatize mice as described above. Fast mice overnight before dosing (with access to water).

-

Dosing: Administer a single dose of CDD3505 to each mouse via the desired route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Extract CDD3505 from the plasma and quantify its concentration using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

As no quantitative data for CDD3505 dosage in mouse models is available in the public domain, the following tables are presented as templates for researchers to populate with their own experimental data.

Table 2: Template for Dose-Response of CDD3505 on Hepatic CYP3A mRNA Expression

| Treatment Group | Dose (mg/kg) | n | Cyp3a11 mRNA Fold Change (vs. Vehicle) |

| Vehicle Control | 0 | 1.0 | |

| CDD3505 | X | ||

| CDD3505 | Y | ||

| CDD3505 | Z |

Table 3: Template for Pharmacokinetic Parameters of CDD3505 in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Value |

| Cmax (ng/mL) | |||

| Tmax (h) | |||

| AUC₀₋t (ng*h/mL) | |||

| t₁/₂ (h) |

Conclusion and Future Directions

CDD3505 is a CYP3A inducer with a defined chemical structure. While its mechanism of action is likely through the PXR signaling pathway, there is a critical gap in the literature regarding its in vivo effects, particularly concerning its recommended dosage in mouse models. The protocols and templates provided in these application notes are intended to guide researchers in designing and executing the necessary foundational studies to characterize the in vivo pharmacology of CDD3505. Future work should focus on dose-finding studies, characterization of its pharmacokinetic profile, and confirmation of its efficacy as a CYP3A inducer in vivo. Such studies are essential for any further development of CDD3505 for research or therapeutic purposes.

References

- 1. CDD3505 | P450 | TargetMol [targetmol.com]

- 2. CDD3505 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pregnane X receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for CDD3505 Administration in Animal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDD3505 is a chemical compound identified as an inducer of the cytochrome P450 3A (CYP3A) family of enzymes. In the context of animal research, the induction of CYP3A is of significant interest due to its potential to modulate the metabolism of various endogenous and exogenous substances, including those involved in lipid homeostasis. Notably, the induction of hepatic CYP3A activity has been linked to an elevation in high-density lipoprotein (HDL) cholesterol levels, making CDD3505 a valuable tool for studying lipid metabolism and developing novel therapeutic strategies for dyslipidemia.

These application notes provide a comprehensive overview of the administration of CDD3505 in animal research settings, with a focus on its use as a pharmacological tool to investigate the relationship between CYP3A induction and HDL metabolism. The following sections detail the mechanism of action, experimental protocols, and relevant data presentation.

Mechanism of Action: CYP3A Induction and HDL Metabolism

CDD3505 functions as an inducer of hepatic CYP3A enzymes. The working hypothesis for its effect on HDL cholesterol involves the modulation of signaling pathways that regulate lipoprotein metabolism. The induction of CYP3A can influence the metabolic clearance of various compounds that, in turn, affect HDL synthesis, maturation, and catabolism.

Application Notes and Protocols for Studying HDL Cholesterol Pathways Using CDD3505

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-density lipoprotein (HDL) plays a crucial role in cardiovascular health, primarily through its involvement in reverse cholesterol transport (RCT), the process of moving excess cholesterol from peripheral tissues back to the liver for excretion.[1][2][3] Enhancing this pathway is a key therapeutic strategy for mitigating atherosclerosis. Liver X Receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that function as cholesterol sensors and key regulators of lipid metabolism.[4][5][6] Activation of LXRs leads to the transcriptional upregulation of several genes critical for cholesterol efflux, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[7][8][9]

This document provides detailed protocols and application notes for utilizing CDD3505, a potent and selective Liver X Receptor (LXR) agonist, to study HDL cholesterol pathways. By activating LXRs, CDD3505 serves as a powerful tool to investigate the molecular mechanisms of reverse cholesterol transport and to evaluate potential therapeutic interventions aimed at raising HDL levels and function.

Note: Information on the specific compound CDD3505 is not available in the public domain. The data and protocols presented here are based on the well-characterized effects of potent synthetic LXR agonists, such as T0901317 and GW3965, which are frequently used to study LXR-mediated pathways.[4][8][10] The results are representative of the compound class.

Mechanism of Action: CDD3505 in Reverse Cholesterol Transport

CDD3505 functions as an LXR agonist. Upon entering the cell, it binds to and activates the LXR/RXR (Retinoid X Receptor) heterodimer complex.[5] This activated complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, initiating their transcription.

Key target genes in the HDL pathway include:

-

ABCA1 (ATP-binding cassette transporter A1): This transporter is essential for the initial step of RCT, mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), forming nascent HDL particles.[11][12][13]

-

ABCG1 (ATP-binding cassette transporter G1): This transporter facilitates the further transfer of cholesterol from cells to more mature HDL particles.[12][14][15]

By increasing the expression of ABCA1 and ABCG1, CDD3505 enhances the capacity of cells, particularly macrophages within atherosclerotic plaques, to efflux excess cholesterol, thereby promoting the formation and maturation of HDL particles and driving the RCT pathway.[4][7][16]

Data Presentation: Representative Effects of CDD3505

The following tables summarize representative quantitative data on the effects of an LXR agonist like CDD3505 on key markers of the HDL pathway in relevant cell models.

Table 1: Effect of CDD3505 on Target Gene Expression in Human Macrophages

| Treatment Group | ABCA1 mRNA Fold Change (vs. Vehicle) | ABCG1 mRNA Fold Change (vs. Vehicle) |

|---|---|---|

| Vehicle Control | 1.0 | 1.0 |

| CDD3505 (1 µM) | 4.2 ± 0.5 | 17.5 ± 2.1 |

Data based on effects observed for synthetic LXR agonists in primary human monocyte-derived macrophages.[4]

Table 2: Effect of CDD3505 on Cholesterol Efflux

| Cell Type | Treatment Group | Cholesterol Efflux to ApoA-I (%) | Cholesterol Efflux to HDL (%) |

|---|---|---|---|

| THP-1 Macrophages | Vehicle Control | 8.5 ± 1.2 | 15.2 ± 1.8 |

| CDD3505 (1 µM) | 16.8 ± 1.5 | 28.9 ± 2.4 | |

| HepG2 Hepatocytes | Vehicle Control | 5.1 ± 0.8 | 9.7 ± 1.1 |

| CDD3505 (1 µM) | 9.9 ± 1.0 | 18.5 ± 1.9 |

Data represents a ~2-fold increase in efflux consistent with observations for non-steroidal LXR agonists.[10] Values are expressed as a percentage of total radiolabeled cholesterol released to the acceptor over a defined period.

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of CDD3505 are provided below.

Protocol 1: Analysis of Gene Expression by quantitative PCR (qPCR)

This protocol details how to measure the mRNA expression levels of LXR target genes ABCA1 and ABCG1 in cultured cells treated with CDD3505.

1. Cell Culture and Treatment: a. Plate human THP-1 monocytes or mouse J774 macrophages in 12-well plates at a density of 1 x 10⁶ cells/well. b. Differentiate monocytes into macrophages by incubating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. c. After differentiation, replace the medium with fresh RPMI-1640 containing 2% FBS. d. Prepare stock solutions of CDD3505 in DMSO. Dilute to final concentrations (e.g., 0.1, 1, 10 µM) in culture media. Ensure the final DMSO concentration is <0.1% in all wells, including the vehicle control. e. Treat cells with CDD3505 or vehicle (DMSO) for 24 hours at 37°C, 5% CO₂.

2. RNA Extraction: a. Aspirate media and wash cells once with ice-cold PBS. b. Lyse cells directly in the well by adding 350 µL of lysis buffer (e.g., from Qiagen RNeasy Mini Kit). c. Homogenize the lysate by passing it through a 20-gauge needle. d. Proceed with total RNA extraction according to the manufacturer's protocol (e.g., Qiagen RNeasy). e. Elute RNA in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Check RNA integrity (A260/A280 ratio ~2.0).

3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). b. Follow the manufacturer's instructions for the reaction setup and thermal cycling parameters.

4. quantitative PCR (qPCR): a. Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:

- 10 µL of 2x SYBR Green Master Mix

- 1 µL of forward primer (10 µM)

- 1 µL of reverse primer (10 µM)

- 2 µL of diluted cDNA (e.g., 1:10 dilution)